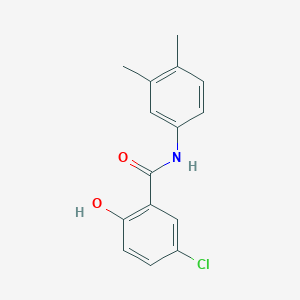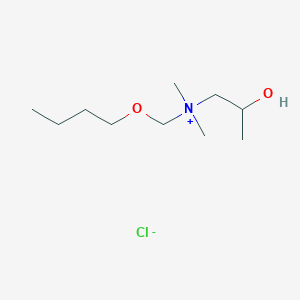![molecular formula C16H11ClN2 B12600497 6-Chloro-2-methyl-11H-indolo[3,2-C]quinoline CAS No. 649748-98-1](/img/structure/B12600497.png)
6-Chloro-2-methyl-11H-indolo[3,2-C]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-methyl-11H-indolo[3,2-C]quinoline is a heterocyclic compound that belongs to the indoloquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an indole ring fused to a quinoline ring, with a chlorine atom at the 6th position and a methyl group at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-11H-indolo[3,2-C]quinoline can be achieved through various methods. One common approach involves the cyclization of indole-3-carbaldehyde with 4-chloroaniline in the presence of a catalyst such as iodine or tin(IV) chloride . The reaction typically proceeds through a cascade intermolecular nucleophilic substitution and intramolecular cyclization, resulting in the formation of the desired indoloquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-methyl-11H-indolo[3,2-C]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents like ethanol or acetonitrile and may require heating or the use of catalysts .
Major Products
The major products formed from these reactions include various substituted indoloquinoline derivatives, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promising antiviral and cytotoxic activities, making it a candidate for further biological studies
Medicine: Due to its biological activities, the compound is being explored for potential therapeutic applications, including anticancer and antimicrobial treatments
Industry: The compound’s unique structure and properties make it useful in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-Chloro-2-methyl-11H-indolo[3,2-C]quinoline involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting topoisomerase II activity and disrupting DNA replication and transcription . Additionally, it may interact with cellular proteins and enzymes, leading to cytotoxic effects and inhibition of viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
6H-Indolo[2,3-b]quinoline: Shares a similar indoloquinoline structure but lacks the chlorine and methyl substituents
11H-Indolo[3,2-c]quinoline: Similar core structure but different substituents at various positions
Cryptolepine: A natural indoloquinoline alkaloid with strong antiplasmodial and antimicrobial activities.
Uniqueness
6-Chloro-2-methyl-11H-indolo[3,2-C]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the methyl group influences its overall stability and solubility .
Propriétés
Numéro CAS |
649748-98-1 |
|---|---|
Formule moléculaire |
C16H11ClN2 |
Poids moléculaire |
266.72 g/mol |
Nom IUPAC |
6-chloro-2-methyl-11H-indolo[3,2-c]quinoline |
InChI |
InChI=1S/C16H11ClN2/c1-9-6-7-13-11(8-9)15-14(16(17)19-13)10-4-2-3-5-12(10)18-15/h2-8,18H,1H3 |
Clé InChI |
SNZFDSCWOUQLDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(C3=C2NC4=CC=CC=C43)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


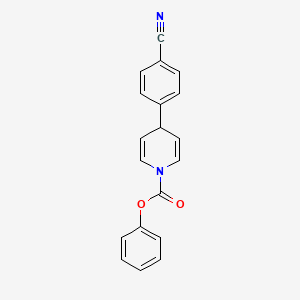
![1-cyclopropyl-1-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-methylsulfanylphenyl)urea](/img/structure/B12600420.png)
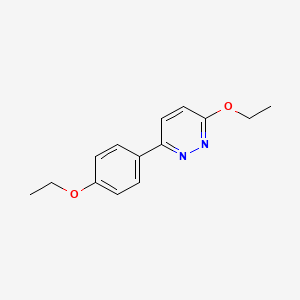
![2-[5-Amino-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B12600441.png)
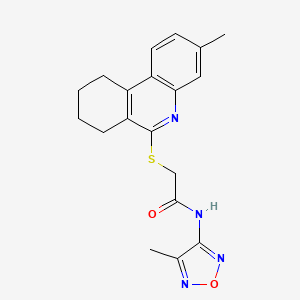
![9-[4-(Quinolin-2-YL)phenyl]-9H-carbazole](/img/structure/B12600454.png)
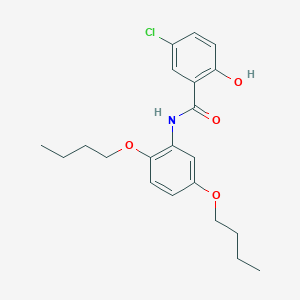
![2-Hydroxy-3-[(1-hydroxypentan-2-YL)amino]propane-1-sulfonic acid](/img/structure/B12600463.png)
![3,7-Dimethyl-9lambda~6~-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dione](/img/structure/B12600466.png)
![1-[3-(2,3-Diphenylphenyl)phenyl]-2,3-diphenylbenzene](/img/structure/B12600471.png)
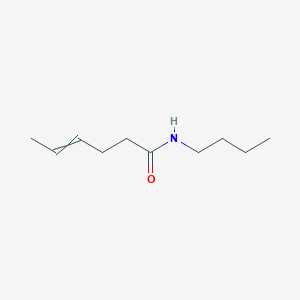
![N-[(2-Iodophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide](/img/structure/B12600479.png)
